molecular formula C34H65NO B12682707 Ethylhexadecyldimethylammonium isooctylphenolate CAS No. 94086-42-7

Ethylhexadecyldimethylammonium isooctylphenolate

Cat. No.: B12682707
CAS No.: 94086-42-7
M. Wt: 503.9 g/mol
InChI Key: LCZWLBDVOPREFI-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium isooctylphenolate is a quaternary ammonium compound with the molecular formula C34H65NO and a molecular weight of 503.886 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhexadecyldimethylammonium isooctylphenolate typically involves the quaternization of dimethylhexadecylamine with ethyl bromide, followed by the reaction with isooctylphenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium isooctylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted phenolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylhexadecyldimethylammonium isooctylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium isooctylphenolate involves its interaction with cell membranes, leading to changes in membrane permeability and signaling pathways. The compound targets specific molecular pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a role in cellular detoxification and inflammation .

Comparison with Similar Compounds

Ethylhexadecyldimethylammonium isooctylphenolate can be compared with other quaternary ammonium compounds such as:

This compound is unique due to its specific interaction with the NRF2 pathway, making it a valuable compound for research in cellular detoxification and inflammation .

Properties

CAS No.

94086-42-7

Molecular Formula

C34H65NO

Molecular Weight

503.9 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate

InChI

InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h5-20H2,1-4H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1

InChI Key

LCZWLBDVOPREFI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)CCCCCC1=CC=CC=C1[O-]

Origin of Product

United States

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